

A Comparative Guide to HDAC Inhibition: Lysine Hydroxamate vs. SAHA (Vorinostat)

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Compound of Interest		
Compound Name:	Lysine hydroxamate	
Cat. No.:	B1675778	Get Quote

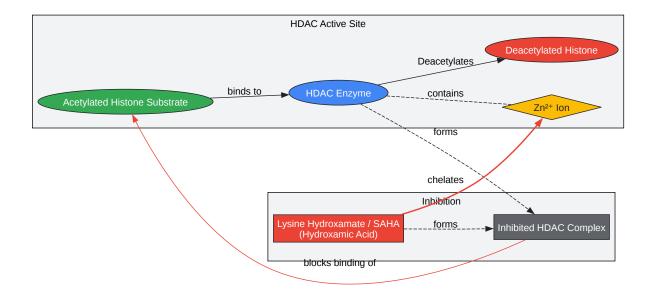
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, selecting the appropriate histone deacetylase (HDAC) inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of two significant players in this field: the foundational hydroxamate inhibitor, **Lysine Hydroxamate**, and the FDA-approved drug, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat.

Mechanism of Action: A Shared Path to Inhibition

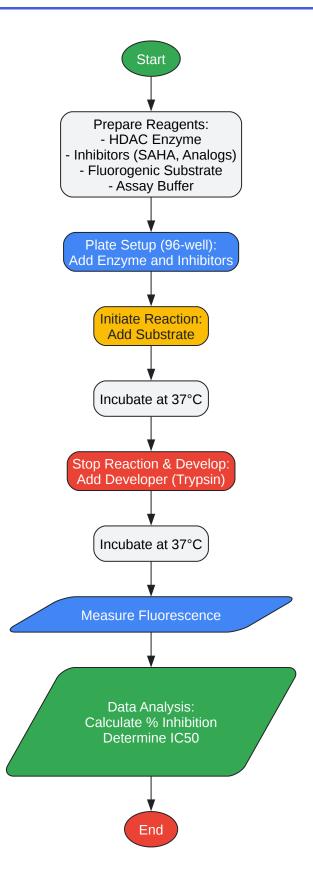
Both **Lysine Hydroxamate** and SAHA belong to the hydroxamic acid class of HDAC inhibitors. [1][2] Their primary mechanism of action involves the chelation of the zinc ion (Zn²+) residing in the active site of class I, II, and IV HDAC enzymes.[1][3] This interaction is crucial for the catalytic activity of these enzymes, which is the removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[3][4] By binding to the zinc ion, these inhibitors block the catalytic function of HDACs, leading to an accumulation of acetylated histones.[5][6] This hyperacetylation results in a more relaxed chromatin structure, which can alter gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][7][8][9] The hydroxamic acid moiety is a key pharmacophore, forming a stable five-membered ring chelate with the zinc ion.[3][10]

Below is a diagram illustrating the general mechanism of HDAC inhibition by hydroxamate-based inhibitors like **Lysine Hydroxamate** and SAHA.

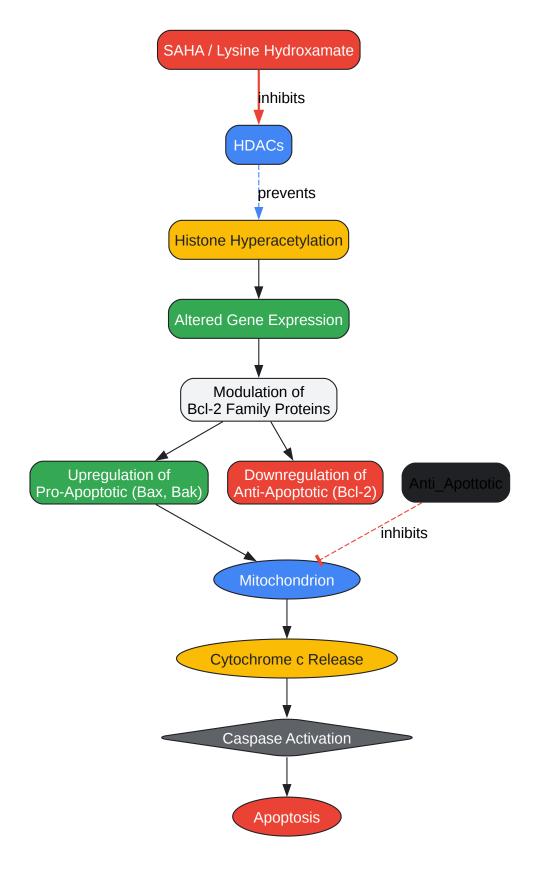












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